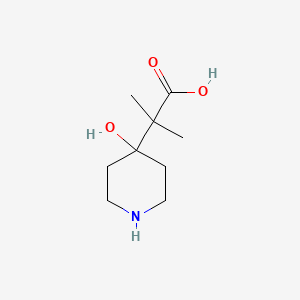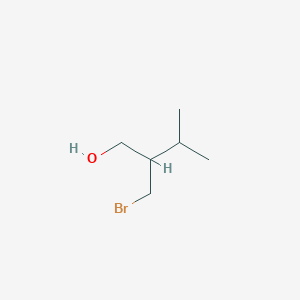
2-(Bromomethyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-methylbutan-1-ol is an organic compound with the molecular formula C6H13BrO It is a brominated alcohol, characterized by the presence of a bromomethyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a solvent such as acetone or acetonitrile, with the brominating agent and the alcohol being mixed in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylbutan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-(Hydroxymethyl)-3-methylbutan-1-ol, 2-(Cyanomethyl)-3-methylbutan-1-ol.
Oxidation: 2-(Bromomethyl)-3-methylbutanal, 2-(Bromomethyl)-3-methylbutanoic acid.
Reduction: 3-methylbutan-1-ol.
Scientific Research Applications
2-(Bromomethyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bromination reactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylbutan-1-ol involves its reactivity as a brominated alcohol. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The alcohol group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A brominated acetal with similar reactivity.
Ethyl 2-(bromomethyl)acrylate: A brominated ester used in similar substitution reactions
Uniqueness
2-(Bromomethyl)-3-methylbutan-1-ol is unique due to its combination of a bromomethyl group and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H13BrO |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
NTLIQBKDQYPLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


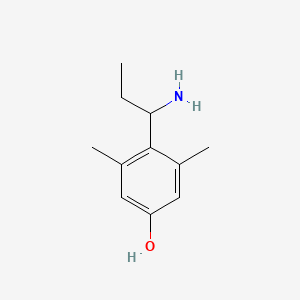

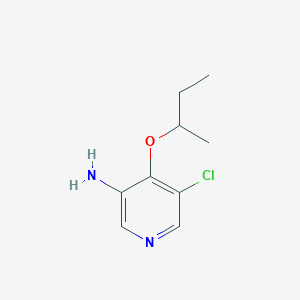
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
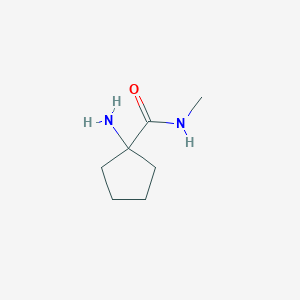
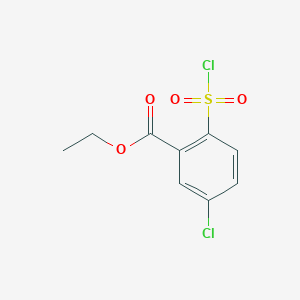
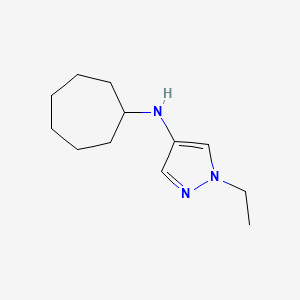
![2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13288070.png)
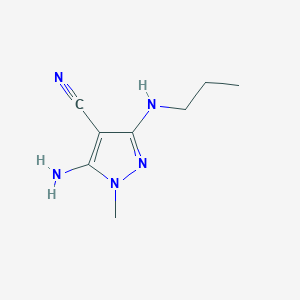

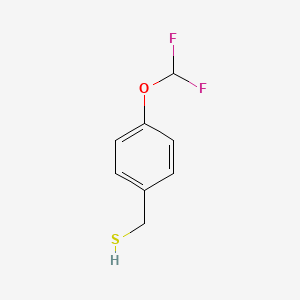
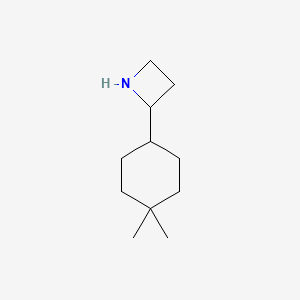
amine](/img/structure/B13288100.png)
